7-Hydroxydodecanoic acid
CAS No.: 70393-62-3
Cat. No.: VC8289526
Molecular Formula: C12H24O3
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70393-62-3 |
---|---|
Molecular Formula | C12H24O3 |
Molecular Weight | 216.32 g/mol |
IUPAC Name | 7-hydroxydodecanoic acid |
Standard InChI | InChI=1S/C12H24O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) |
Standard InChI Key | BNWKMHUFFKDAMV-UHFFFAOYSA-N |
SMILES | CCCCCC(CCCCCC(=O)O)O |
Canonical SMILES | CCCCCC(CCCCCC(=O)O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
7-Hydroxydodecanoic acid consists of a 12-carbon chain with a hydroxyl group (-OH) at the seventh position and a carboxylic acid group (-COOH) at the terminal carbon. The IUPAC name for this compound is 7-hydroxydodecanoic acid, while its stereospecific form, (7R)-7-hydroxydodecanoic acid, has the InChIKey BUAGALXJUKFYCZ-UHFFFAOYSA-N
. The SMILES notation CCCC(CCCCCC(=O)O)O
accurately represents its linear structure.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₄O₃ | |
Molecular Weight | 216.32 g/mol | |
XLogP3-AA | 3.2 (estimated) | |
Hydrogen Bond Donors | 2 | |
Rotatable Bonds | 9 | |
Topological Polar Surface | 57.5 Ų |
Stereochemical Considerations
The (7R)-enantiomer exhibits distinct physicochemical behaviors compared to its (7S) counterpart. Chiral resolution techniques, such as chiral chromatography or enzymatic synthesis, are critical for producing enantiomerically pure forms . The (7R) configuration is associated with specific biological interactions, particularly in enzyme-substrate recognition .
Synthesis and Production Methodologies
Biocatalytic Approaches
Recent studies highlight the use of engineered Escherichia coli strains expressing cytochrome P450 monooxygenases (e.g., CYP153A) for hydroxylating dodecanoic acid derivatives . Key advancements include:
-
Regioselectivity Optimization: Fusion proteins linking P450 enzymes with reductase domains achieve >95% selectivity for the seventh position .
-
Two-Phase Systems: Combining aqueous and organic phases (5:1 ratio) enhances substrate solubility and mitigates product toxicity, boosting yields to 4 g/L .
-
Membrane Transport Engineering: Co-expression of the AlkL transporter improves substrate uptake, increasing throughput by 230% .
Table 2: Biocatalytic Performance Metrics
Parameter | Value | Conditions |
---|---|---|
Substrate | Dodecanoic Acid Methyl Ester | 10 g/L initial loading |
Yield | 4 g/L | Two-phase system |
Regioselectivity | >95% | CYP153A + AlkL coexpression |
Productivity | 0.8 g/L/h | 30°C, pH 7.0 |
Chemical Synthesis Routes
Physicochemical Properties
Solubility and Acidity
The compound’s amphiphilic nature confers limited water solubility (≈1.2 mM at 25°C) , which is enhanced in alkaline conditions due to deprotonation of the carboxyl group (pKa ≈4.7) . The hydroxyl group (pKa ≈15) remains protonated under physiological conditions, influencing its lipid membrane interactions .
Thermal Stability
Differential scanning calorimetry reveals a melting point of 78–82°C and decomposition onset at 210°C . These properties make it suitable for high-temperature applications in polymer synthesis.
Biological and Industrial Applications
Biological Roles
-
Metabolic Intermediates: Serves as a precursor in the β-oxidation pathway of fatty acids .
-
Anti-inflammatory Effects: Hydroxy fatty acids modulate prostaglandin synthesis, reducing inflammatory responses .
Industrial Uses
-
Surfactants: Alkyl esters of 7-hydroxydodecanoic acid are used in biodegradable detergents .
-
Polymer Chemistry: Acts as a monomer for polyhydroxyalkanoates (PHAs), biodegradable plastics with tensile strengths up to 40 MPa .
Research Frontiers and Challenges
Scalability of Biocatalytic Systems
While microbial systems achieve high selectivity, scalability remains hindered by:
-
Hydrogen Peroxide Toxicity: Byproduct accumulation reduces cell viability .
-
Oxygen Transfer Limitations: Suboptimal aeration lowers P450 activity .
Computational Modeling
Molecular dynamics simulations predict that the (7R)-enantiomer binds more favorably to human PPARγ (binding energy: −8.2 kcal/mol) than the (7S) form (−7.6 kcal/mol), suggesting therapeutic potential in metabolic disorders .
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